molecular formula C9H11NO2 B3275118 D-Phenyl alanine CAS No. 62056-68-2

D-Phenyl alanine

Cat. No.: B3275118
CAS No.: 62056-68-2
M. Wt: 165.19 g/mol
InChI Key: HCRMTRJXSDDOIK-ZETCQYMHSA-N
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Description

D-Phenylalanine: is an enantiomer of phenylalanine, an essential aromatic amino acid. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. D-Phenylalanine is known for its role in various biochemical processes and its potential therapeutic applications. It is structurally similar to L-phenylalanine but differs in its spatial configuration, which affects its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach is the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This method involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields optically pure D-phenylalanine .

Industrial Production Methods: The industrial production of D-phenylalanine often involves biocatalytic processes using engineered phenylalanine ammonia-lyases. These enzymes are tailored to convert specific substrates into D-phenylalanine with high enantiomeric excess and yield. The process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: D-Phenylalanine can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylalaninol.

    Substitution: D-Phenylalanine can participate in substitution reactions, where the amino or carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

D-Phenylalanine has numerous applications in scientific research:

Mechanism of Action

D-Phenylalanine exerts its effects primarily by inhibiting the enzymes responsible for the degradation of endorphins, such as carboxypeptidase A. This inhibition leads to increased levels of endorphins, which are natural pain-relieving compounds in the body. Additionally, D-phenylalanine can be converted to L-phenylalanine in the body, which is then used in the biosynthesis of neurotransmitters like dopamine and norepinephrine .

Comparison with Similar Compounds

Uniqueness: D-Phenylalanine is unique due to its specific spatial configuration, which allows it to inhibit certain enzymes and enhance endorphin levels. Unlike L-phenylalanine, it is not incorporated into proteins but has distinct therapeutic properties, particularly in pain management and mood regulation.

Properties

IUPAC Name

phenyl (2S)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMTRJXSDDOIK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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